molecular formula C16H29NO5Si B564186 N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide CAS No. 1076199-64-8

N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide

Cat. No. B564186
M. Wt: 343.495
InChI Key: ZSJZQTOBJOVMEI-UHFFFAOYSA-N
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Description

“N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide” is a chemical compound used for proteomics research . It’s also known as “3-tert-Butyldimethylsilyloxy-2,2-dimethyl-1-oxobutoxyl-2,5-pyrrolidinedione” and "3-tert-Butyldimethylsilyloxy-2,2-dimethylbutanoic Acid N-Hydroxysuccinimide Ester".

Scientific Research Applications

Radiolabeling in Positron Emission Tomography (PET)

N-Succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate ([18F]SiFB) is a prosthetic group used in the radiolabeling of proteins for PET imaging. Its reactive nature allows it to be used in place of the 'gold-standard' prosthetic group, [18F]SFB, for protein 18F-labeling. It can be synthesized through a simpler and faster process, offering high specific activities and suitability for in vivo applications (Kostikov et al., 2012).

Control of Axial Chirality

N-(2-t-butylphenyl)succinimides have been used in the remote control of axial chirality through vinylogous Michael addition. This method results in atropisomeric succinimides with two adjacent stereocenters, demonstrating the potential for creating chiral compounds with specific configurations (Di Iorio et al., 2014).

Synthesis of Atropisomeric Succinimides

The Michael addition of oxindoles to N-(2-tert-butylphenyl)maleimides allows the efficient synthesis of axially chiral succinimides with quaternary and tertiary stereocenters. This process highlights the ability to manipulate complex molecular structures for creating specific stereocenters (Di Iorio et al., 2017).

Crystal Structure-Reactivity Correlations

The crystal structure of N-(tert-butyl)succinimide reveals insights into intramolecular hydrogen atom abstraction, which is crucial for understanding the reactivity and formation of certain compounds in the solid state. This research aids in understanding the structural requirements for chemical reactions (Fu et al., 1994).

Synthesis of O-Succinimidyl Derivatives

O-succinimidyl-(tert-butoxycarbonylamino)methyl carbamates, derived from α-amino acids, have been synthesized using ultrasound acceleration. This method highlights a novel approach to the synthesis of carbamates, showing the potential of using alternative energy sources in chemical synthesis (Sureshbabu et al., 2008).

Future Directions

The future directions or applications of this compound are not provided in the search results. As it’s used for proteomics research , it might have potential applications in this field.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO5Si/c1-11(22-23(7,8)15(2,3)4)16(5,6)14(20)21-17-12(18)9-10-13(17)19/h11H,9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJZQTOBJOVMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C(=O)ON1C(=O)CCC1=O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide

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